molecular formula C6H9N3 B1310499 2,3-Diamino-5-methylpyridine CAS No. 24638-29-7

2,3-Diamino-5-methylpyridine

Cat. No.: B1310499
CAS No.: 24638-29-7
M. Wt: 123.16 g/mol
InChI Key: AITFREYTVOPXOT-UHFFFAOYSA-N
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Description

2,3-Diamino-5-methylpyridine is an organic compound with the chemical formula C6H9N3. It appears as a white to yellowish powdery solid and is stable at room temperature. This compound is soluble in water and various organic solvents. It is commonly used as a catalyst or intermediate in organic synthesis reactions, including the synthesis of drugs, dyes, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-diamino-5-methylpyridine typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst. The reaction mass is heated at 100-150°C for 10-70 hours, followed by extraction using an organic solvent to obtain the pure form of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diamino-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2,3-Diamino-5-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diamino-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biochemical applications, it may act as an enzyme inhibitor or activator, influencing various metabolic pathways. The exact mechanism depends on the specific context in which the compound is used .

Comparison with Similar Compounds

  • 2,3-Diaminopyridine
  • 2,3-Diamino-5-chloropyridine
  • 2,3-Diamino-5-bromopyridine
  • 2-Amino-3-methylpyridine
  • 2-Amino-3-hydroxypyridine

Comparison: 2,3-Diamino-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

5-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITFREYTVOPXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443616
Record name 2,3-DIAMINO-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24638-29-7
Record name 2,3-DIAMINO-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridine-2,3-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 38 (790 mg, 5.17 mmol), methanol (60 mL), and 5% Pd-C (70 mg) was shaken under H2 (20-30 psi) for 3 h, then filtered and evaporated to give 629 mg (99%) of the diamine 39 as a black thick oil. 1H NMR (CDCl3) δ2.160 (s, 3H), 3.308 (bs, 2H), 4.160 (bs, 2H), 6.740 (s, 1H), 7.459 (s, 1H). It was used for the next reaction without further purification.
Name
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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